N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and an indole moiety. The presence of fluorine atoms in the structure often imparts significant biological activity and stability to the compound.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.
Coupling Reactions: The final step involves coupling the indole moiety with the fluorinated phenyl groups using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and indole moiety allow the compound to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains fluorinated phenyl groups and exhibits significant biological activity.
N-(2-chloro-4-methylphenyl)-3-(3-fluorophenyl)-2-propenamide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3S/c1-16-10-11-18(12-21(16)26)27-24(29)14-28-13-23(19-7-3-5-9-22(19)28)32(30,31)15-17-6-2-4-8-20(17)25/h2-13H,14-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNJHNOLYZZTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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